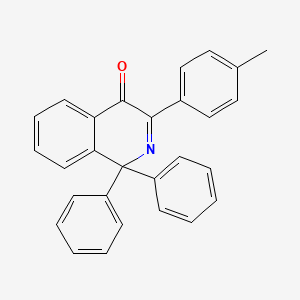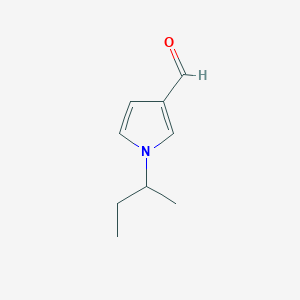
4(1H)-Isoquinolinone, 3-(4-methylphenyl)-1,1-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diphenyl-3-(p-tolyl)isoquinolin-4(1H)-one: is a complex organic compound that belongs to the isoquinolinone family This compound is characterized by its unique structure, which includes two phenyl groups, a p-tolyl group, and an isoquinolinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-diphenyl-3-(p-tolyl)isoquinolin-4(1H)-one typically involves multi-step organic reactions. One common method is the Pictet-Spengler reaction, which involves the cyclization of a β-phenylethylamine derivative with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include:
Reagents: β-phenylethylamine derivative, aldehyde or ketone, acid catalyst (e.g., hydrochloric acid, sulfuric acid)
Solvents: Common solvents include ethanol, methanol, or acetic acid
Temperature: The reaction is usually carried out at elevated temperatures (50-100°C)
Time: Reaction times can vary from several hours to overnight
Industrial Production Methods
Industrial production of 1,1-diphenyl-3-(p-tolyl)isoquinolin-4(1H)-one may involve optimized versions of the laboratory synthesis methods. Large-scale production often requires:
Continuous flow reactors: To ensure consistent reaction conditions and high yields
Purification techniques: Such as recrystallization, chromatography, or distillation to obtain pure product
Quality control: Rigorous testing to ensure the compound meets industry standards
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Diphenyl-3-(p-tolyl)isoquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the isoquinolinone core to isoquinoline.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl and p-tolyl groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols)
Major Products
Oxidation products: Quinone derivatives
Reduction products: Isoquinoline derivatives
Substitution products: Various substituted isoquinolinones
Applications De Recherche Scientifique
1,1-Diphenyl-3-(p-tolyl)isoquinolin-4(1H)-one has several scientific research applications:
Pharmaceuticals: Potential use as a precursor for drug development, particularly in the synthesis of compounds with anti-inflammatory, anti-cancer, or anti-microbial properties.
Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 1,1-diphenyl-3-(p-tolyl)isoquinolin-4(1H)-one depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes, receptors, or DNA. The isoquinolinone core can bind to active sites, modulating biological pathways and exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Diphenylisoquinolin-4(1H)-one: Lacks the p-tolyl group, which may affect its chemical reactivity and applications.
3-(p-Tolyl)isoquinolin-4(1H)-one: Lacks the diphenyl groups, potentially altering its physical and chemical properties.
Uniqueness
1,1-Diphenyl-3-(p-tolyl)isoquinolin-4(1H)-one is unique due to the presence of both diphenyl and p-tolyl groups, which contribute to its distinct chemical behavior and potential applications. The combination of these groups with the isoquinolinone core enhances its versatility in various chemical reactions and research applications.
Propriétés
Numéro CAS |
102301-79-1 |
|---|---|
Formule moléculaire |
C28H21NO |
Poids moléculaire |
387.5 g/mol |
Nom IUPAC |
3-(4-methylphenyl)-1,1-diphenylisoquinolin-4-one |
InChI |
InChI=1S/C28H21NO/c1-20-16-18-21(19-17-20)26-27(30)24-14-8-9-15-25(24)28(29-26,22-10-4-2-5-11-22)23-12-6-3-7-13-23/h2-19H,1H3 |
Clé InChI |
ZJZFGYBKUQCSEQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NC(C3=CC=CC=C3C2=O)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,9-Bis((2-(diethylamino)ethyl)amino)benzo[g]isoquinoline-5,10-dione](/img/structure/B12890851.png)
![5-[2-Chloro-4-(trifluoromethyl)phenoxy]-3-ethyl-1,2-benzoxazole](/img/structure/B12890863.png)







![5-[(Hex-5-en-1-yl)oxy]-2-nitro-1-benzofuran](/img/structure/B12890904.png)



![2-(2-Aminoethyl)-6-ethoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine](/img/structure/B12890915.png)
